Physicochemical Properties: N-Ethyl vs. N-Methyl Imidazolecarboxamide
N-Ethyl-1-imidazolecarboxamide exhibits a calculated XLogP3 value of -0.1, indicating a higher lipophilicity compared to the N-methyl analog (XLogP3: -0.4) [1]. This difference in lipophilicity can influence membrane permeability and solubility, which are critical factors in biological assays and drug design [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | N-Methyl-1-imidazolecarboxamide (CAS 72002-25-6): -0.4 |
| Quantified Difference | 0.3 unit difference (N-ethyl more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity directly impacts a compound's ability to cross cell membranes and its solubility in various media, crucial for both in vitro and in vivo experiments.
- [1] PubChem. (2026). N-ethyl-1H-imidazole-1-carboxamide: Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12784366 View Source
- [2] PubChem. (2026). N-methyl-1H-imidazole-1-carboxamide: Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12784365 View Source
